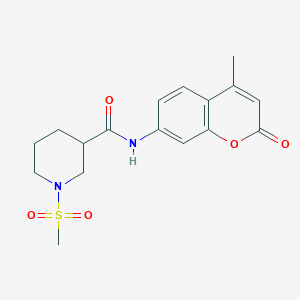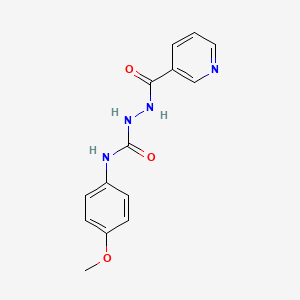![molecular formula C28H22N4O3S B4584557 2-(3-{[1-(3-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-phenylacetamide](/img/structure/B4584557.png)
2-(3-{[1-(3-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-phenylacetamide
説明
The synthesis and investigation of complex organic molecules like "2-(3-{[1-(3-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-phenylacetamide" play a crucial role in advancing pharmaceutical and medicinal chemistry. These compounds are of interest due to their potential biological activities and applications in drug development.
Synthesis Analysis
The synthesis of related thioxotetrahydropyrimidinones involves diastereoselective methods, highlighting the significance of stereochemistry in determining the chemical and biological properties of the final product (Kumar et al., 2010). Another example includes the synthesis of fused thiazolo[3,2-a]pyrimidinones, using N-aryl-2-chloroacetamides as electrophilic building blocks, showcasing the versatility of starting materials and reaction conditions in forming ring-annulated products (Janardhan et al., 2014).
Molecular Structure Analysis
Molecular structure analyses, such as X-ray crystallography, provide definitive structural confirmation of synthesized compounds. Studies on similar compounds emphasize the importance of analytical and spectral studies in confirming the structures of complex organic molecules (Bakhite et al., 2023).
Chemical Reactions and Properties
The chemical reactivity of compounds within this class is influenced by their functional groups. For example, the synthesis of derivatives involving the reaction between thiourea and chloroacetamides underlines the role of sulfur and nitrogen heteroatoms in facilitating diverse chemical transformations (Sharma et al., 2012).
Physical Properties Analysis
The physical properties of these compounds, such as solubility and crystallinity, can be directly influenced by their molecular structures. The design and synthesis of aqueous-soluble compounds, for example, highlight the efforts to improve pharmacokinetic profiles through structural modifications (Shibuya et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological targets, are key to the compound's potential as a drug candidate. The design of dual inhibitors of enzymatic targets illustrates how the understanding of chemical properties guides the optimization of therapeutic agents (Gangjee et al., 2009).
科学的研究の応用
Antitumor Activity
Studies on pyrimidine derivatives have shown potent anticancer activities across various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma. Compounds synthesized from pyrimidine derivatives displayed significant growth inhibition and were compared to doxorubicin, a known anticancer drug, indicating their potential in cancer treatment research (Hafez & El-Gazzar, 2017).
Antimicrobial and Anti-inflammatory Agents
Pyrimidine derivatives have also been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. Compounds derived from visnaginone and khellinone, incorporating 2-thioxopyrimidine, showed significant cyclooxygenase inhibition, analgesic, and anti-inflammatory effects, suggesting their potential as novel therapeutic agents in managing inflammation and pain (Abu‐Hashem et al., 2020).
Antioxidant Properties
The synthesis of thiazolidinone and azetidinone derivatives encompassing indolylthienopyrimidines and their evaluation showed promising antioxidant activities. These compounds were synthesized through various chemical reactions and tested for their effectiveness in scavenging free radicals, indicating their potential application in research aimed at combating oxidative stress-related diseases (Saundane et al., 2012).
Dual Inhibition of Enzymes for Antitumor Agents
Further research into pyrimidine derivatives has led to the design and synthesis of compounds acting as dual inhibitors of thymidylate synthase and dihydrofolate reductase, showing significant potential as antitumor agents. These inhibitors displayed enhanced potency and spectrum of tumor inhibition in vitro, making them a valuable area of study for new cancer therapies (Gangjee et al., 2009).
Antitubercular and Antimalarial Agents
Tetrahydropyrimidine–isatin hybrids have been synthesized and evaluated for their potential as antitubercular and antimalarial agents. This research underscores the versatility of pyrimidine derivatives in addressing global health challenges posed by tuberculosis and malaria (Akhaja & Raval, 2012).
特性
IUPAC Name |
2-[3-[(Z)-[1-(3-methylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]indol-1-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N4O3S/c1-18-8-7-11-21(14-18)32-27(35)23(26(34)30-28(32)36)15-19-16-31(24-13-6-5-12-22(19)24)17-25(33)29-20-9-3-2-4-10-20/h2-16H,17H2,1H3,(H,29,33)(H,30,34,36)/b23-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXOZKPZVVQWGIE-HAHDFKILSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=CC3=CN(C4=CC=CC=C43)CC(=O)NC5=CC=CC=C5)C(=O)NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N2C(=O)/C(=C\C3=CN(C4=CC=CC=C43)CC(=O)NC5=CC=CC=C5)/C(=O)NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2,3-dichloro-N-[3-(dimethylamino)propyl]-4-methoxybenzenesulfonamide](/img/structure/B4584492.png)

![2-[(3-cyano-2-pyridinyl)thio]-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B4584502.png)
![N-(sec-butyl)-1-[(4-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4584505.png)
![1'-ethyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4584509.png)
![2-({[4-allyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4584524.png)
![6-methyl-4-[(3-methyl-1-piperidinyl)carbonyl]-2-(3-pyridinyl)quinoline](/img/structure/B4584530.png)
![7-(4-heptylphenyl)-8-(3-hydroxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4584538.png)

![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(2-methylphenyl)thiourea](/img/structure/B4584563.png)
![3,4-diethoxy-N-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide](/img/structure/B4584564.png)
![2-{5-bromo-3-[(1-methyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}-N,N-diethylacetamide](/img/structure/B4584577.png)